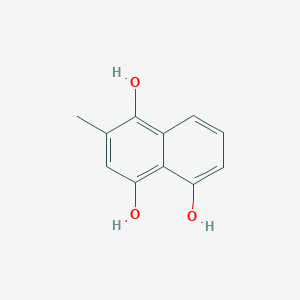![molecular formula C15H18O3 B14609663 3-[2-Hydroxy-2-(4-methoxyphenyl)ethenyl]cyclohexan-1-one CAS No. 58987-22-7](/img/structure/B14609663.png)
3-[2-Hydroxy-2-(4-methoxyphenyl)ethenyl]cyclohexan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[2-Hydroxy-2-(4-methoxyphenyl)ethenyl]cyclohexan-1-one is an organic compound with a complex structure that includes a cyclohexanone ring substituted with a hydroxy and methoxyphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-Hydroxy-2-(4-methoxyphenyl)ethenyl]cyclohexan-1-one can be achieved through several synthetic routes. One common method involves the condensation of cyclohexanone with 4-methoxybenzaldehyde in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions, and the product is isolated through crystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. For example, continuous flow reactors can be used to optimize reaction conditions and increase yield. Additionally, the use of catalysts and advanced purification techniques can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-[2-Hydroxy-2-(4-methoxyphenyl)ethenyl]cyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the cyclohexanone ring can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Nucleophiles such as halides, amines, or thiols
Major Products
Oxidation: Formation of a ketone or aldehyde
Reduction: Formation of an alcohol
Substitution: Formation of various substituted derivatives
Aplicaciones Científicas De Investigación
3-[2-Hydroxy-2-(4-methoxyphenyl)ethenyl]cyclohexan-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-[2-Hydroxy-2-(4-methoxyphenyl)ethenyl]cyclohexan-1-one involves its interaction with various molecular targets and pathways. For example, its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. Additionally, its potential anti-inflammatory effects could be due to the inhibition of pro-inflammatory enzymes and cytokines.
Comparación Con Compuestos Similares
Similar Compounds
2-Hydroxy-4-methoxyacetophenone: Shares a similar methoxyphenyl group but differs in the structure of the carbonyl-containing ring.
4-Methoxybenzaldehyde: Contains the methoxyphenyl group but lacks the cyclohexanone ring.
2-Hydroxy-4′-(2-hydroxyethoxy)-2-methylpropiophenone: Similar in having a hydroxy and methoxy group but differs in the overall structure.
Uniqueness
3-[2-Hydroxy-2-(4-methoxyphenyl)ethenyl]cyclohexan-1-one is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
58987-22-7 |
|---|---|
Fórmula molecular |
C15H18O3 |
Peso molecular |
246.30 g/mol |
Nombre IUPAC |
3-[2-hydroxy-2-(4-methoxyphenyl)ethenyl]cyclohexan-1-one |
InChI |
InChI=1S/C15H18O3/c1-18-14-7-5-12(6-8-14)15(17)10-11-3-2-4-13(16)9-11/h5-8,10-11,17H,2-4,9H2,1H3 |
Clave InChI |
DRNXOLZCNJJGLK-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C(=CC2CCCC(=O)C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



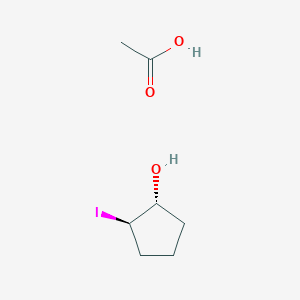

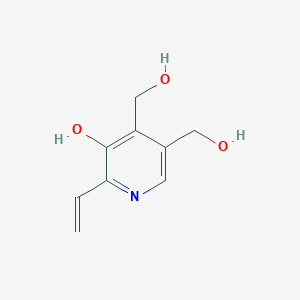
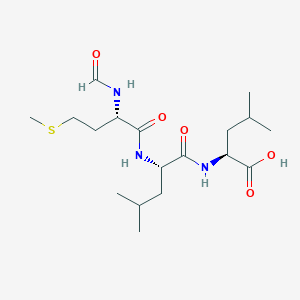


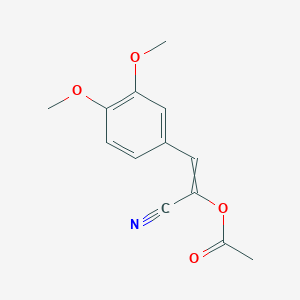
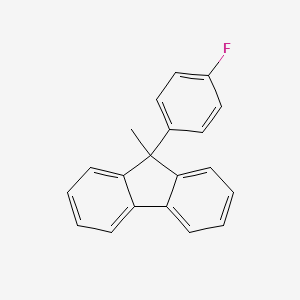


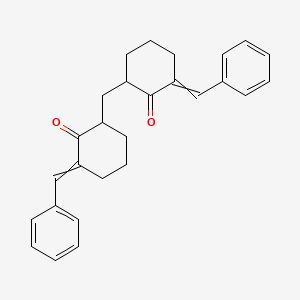
![3-[(Benzenesulfonyl)methyl]-2,4,4-trimethylcyclohex-2-en-1-ol](/img/structure/B14609646.png)
